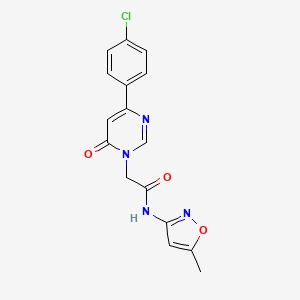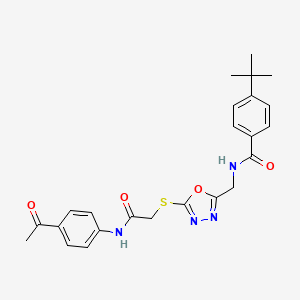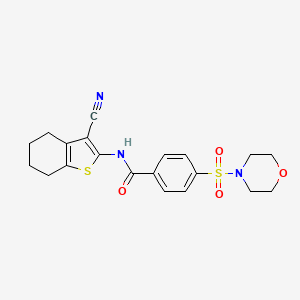![molecular formula C38H26N4 B2671214 1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene CAS No. 1030380-38-1](/img/structure/B2671214.png)
1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene is an organic compound with the molecular formula C38H26N4 and a molecular weight of 538.64 g/mol . It is known for its wide energy gap and is commonly used as an electron transport material in organic light-emitting devices (OLEDs) . This compound is also referred to by several synonyms, including 3,3′,3′′,3′′′-[1,1′:3′,1′′-terphenyl]-3,3′′,5,5′′-tetrayltetrakispyridine .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene is typically synthesized through the reaction of benzoic acid with 3,5-dipyridyl bromide . The reaction can be carried out in solution using a solvent catalyst or under solvent-free conditions . The compound is obtained as a white powder or crystals with a melting point of 264-269°C .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing sublimation techniques to obtain ultra-pure grade chemicals .
化学反应分析
Types of Reactions
1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene involves its role as an electron transport material in OLEDs. The compound has high electron mobility and a deep highest occupied molecular orbital (HOMO) energy level of 6.60 eV . It also acts as a hole-blocking layer, preventing the quenching of light-emitting molecules and thereby improving the external quantum efficiency of the devices .
相似化合物的比较
Similar Compounds
1,3-Bis(3,5-dipyrid-3-ylphenyl)benzene: Another name for the same compound.
3,3′,3′′,3′′′-[1,1′3′,1′′-terphenyl]-3,3′′,5,5′′-tetrayltetrakispyridine: A synonym for the compound.
3,5,3′′,5′′-Tetra-3-pyridyl-1,1′3,1′′-terphenyl: Another synonym.
Uniqueness
1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene is unique due to its wide energy gap and high electron mobility, making it highly effective as an electron transport material in OLEDs . Its ability to act as a hole-blocking layer further enhances its utility in improving the performance and efficiency of these devices .
属性
IUPAC Name |
3-[3-[3-(3,5-dipyridin-3-ylphenyl)phenyl]-5-pyridin-3-ylphenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H26N4/c1-6-27(33-17-35(29-8-2-12-39-23-29)21-36(18-33)30-9-3-13-40-24-30)16-28(7-1)34-19-37(31-10-4-14-41-25-31)22-38(20-34)32-11-5-15-42-26-32/h1-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXKTQVEKDHQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CN=CC=C3)C4=CN=CC=C4)C5=CC(=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes B3PyPB a good electron transporter in OLEDs?
A1: B3PyPB exhibits several properties that make it a desirable electron transporter in OLED devices:
- High Electron Mobility: B3PyPB demonstrates a high electron mobility, reaching up to 10⁻³ cm² V⁻¹ s⁻¹ in certain configurations. This allows for efficient electron transport within the OLED device, contributing to lower operating voltages and improved efficiency. []
- High Triplet Energy Level: B3PyPB possesses a high triplet energy level, which helps to confine charge recombination to the emissive layer and minimizes triplet quenching, leading to enhanced device efficiency. []
- Favorable Molecular Orientation: The introduction of fluorine atoms into the B3PyPB structure can lead to favorable molecular orientations, further enhancing its electron transport properties. This is due to the combined influence of CH⋯N hydrogen bonds, interactions involving aromatic fluorine atoms, and π–π stacking. []
- Compatibility with Blue Phosphorescent Emitters: B3PyPB has been successfully employed in OLEDs utilizing blue phosphorescent emitters, achieving high efficiencies. [, ]
Q2: How does the structure of B3PyPB contribute to its performance in OLEDs?
A2: B3PyPB's molecular structure significantly influences its effectiveness as an electron transporter:
- Pyridine Rings: The presence of four pyridine rings within the B3PyPB molecule contributes to its high electron affinity and electron-transporting capabilities. []
- Fluorination Effects: Strategic fluorination of the phenylpyridine units in B3PyPB derivatives can further enhance electron mobility and molecular orientation, leading to improved device performance. []
Q3: Are there any studies on the performance of B3PyPB in multi-photon emission (MPE) OLEDs?
A3: Yes, B3PyPB has been investigated for its application in high-efficiency MPE blue phosphorescent OLEDs. Researchers achieved impressive results, with external quantum efficiencies exceeding 40% at 100 cd m–2. [] These devices utilized B3PyPB alongside other pyridine-containing electron transporters and a blue phosphorescent emitter, demonstrating its potential for achieving high-performance MPE OLEDs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B2671134.png)
![5-chloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2671135.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2671136.png)
![tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate](/img/structure/B2671137.png)


![ethyl 1-(2-fluorophenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2671144.png)




![N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2671154.png)
